molecular formula C20H14N2O4 B2528505 N-(2-benzoylphenyl)-4-nitrobenzamide CAS No. 308293-07-4

N-(2-benzoylphenyl)-4-nitrobenzamide

Cat. No. B2528505
CAS RN: 308293-07-4
M. Wt: 346.342
InChI Key: QBFIRIXUDKKYTD-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C20H14N2O4 . It is a derivative of benzanilide.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .


Molecular Structure Analysis

The molecular structure of N-(2-benzoylphenyl)-4-nitrobenzamide can be analyzed using Density Functional Theory (DFT). The geometry of the title compound was optimized .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-benzoylphenyl)-4-nitrobenzamide can be inferred from similar compounds. For instance, N-(2-Benzoylphenyl)-2-bromoacetamide has a density of 1.5±0.1 g/cm3, a boiling point of 514.5±35.0 °C at 760 mmHg, and a molar refractivity of 78.1±0.3 cm3 .

Scientific Research Applications

Safety and Hazards

The safety data sheets for similar compounds like N-(2-Benzoylphenyl)-2-bromoacetamide are available and can provide information on the potential hazards, safe handling, and storage of N-(2-benzoylphenyl)-4-nitrobenzamide .

properties

IUPAC Name

N-(2-benzoylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFIRIXUDKKYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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